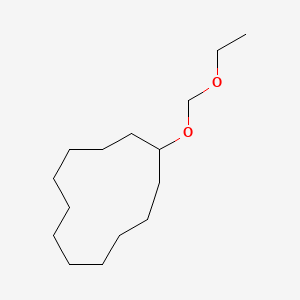

(Ethoxymethoxy)cyclododecane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethoxymethoxycyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-2-16-14-17-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNUNMBDOKEZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCOC1CCCCCCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052248 | |

| Record name | (Ethoxymethoxy)cyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclododecane, (ethoxymethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

58567-11-6 | |

| Record name | Boisambrene forte | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58567-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecane, (ethoxymethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058567116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecane, (ethoxymethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Ethoxymethoxy)cyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethoxymethoxy)cyclododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Ethoxymethoxy)cyclododecane chemical properties

For Researchers, Scientists, and Drug Development Professionals

(Ethoxymethoxy)cyclododecane , also known by trade names such as Boisambrene Forte and Amberwood F, is a synthetic fragrance ingredient valued for its woody and amber-like scent profile. This technical guide provides an in-depth overview of its chemical properties, a plausible synthesis protocol, analytical methodologies, and its primary biological effect of skin sensitization, including the associated signaling pathway.

Chemical and Physical Properties

This compound is a high molecular weight ether with a distinct odor profile. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Compound Identification

| Identifier | Value |

| CAS Number | 58567-11-6[1][2][3] |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₃₀O₂[1][2][3] |

| Molecular Weight | 242.40 g/mol [3] |

| SMILES | CCOCOC1CCCCCCCCCCC1[1] |

| InChI | InChI=1S/C15H30O2/c1-2-16-14-17-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3[2] |

| Synonyms | Formaldehyde cyclododecyl ethyl acetal, Boisambrene forte, Amberwood F[1][2] |

Physicochemical Data

| Property | Value |

| Appearance | Liquid |

| Boiling Point | 287.3 °C at 760 mmHg[2] |

| Density | 0.89 g/cm³[2] |

| Flash Point | 85.3 °C[2] |

| Refractive Index | 1.451[2] |

| Vapor Pressure | 0.00433 mmHg at 25°C[2] |

| Solubility | Soluble in ethanol[3] |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the acid-catalyzed addition of cyclododecanol (B158456) to ethyl vinyl ether. This reaction is a variation of the Williamson ether synthesis.

Materials:

-

Cyclododecanol

-

Ethyl vinyl ether

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclododecanol in an excess of anhydrous diethyl ether.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Slowly add ethyl vinyl ether to the reaction mixture at room temperature using a dropping funnel. An exothermic reaction may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the most common technique for the analysis of volatile fragrance compounds.[4][5][6]

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separation.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration.

-

Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) allows for the separation of components with different boiling points.

-

MS Detection: Electron ionization (EI) at 70 eV. The resulting mass spectrum can be compared with library data for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of ethers.[7][8][9][10][11]

-

¹H NMR: Protons on the carbon adjacent to the ether oxygen atoms (the -O-CH₂-O- and -O-CH- cyclododecane (B45066) protons) are expected to show characteristic downfield shifts in the range of 3.4-4.5 ppm. The ethoxy group will show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons.[10]

-

¹³C NMR: The carbon atoms directly bonded to the ether oxygen atoms will also exhibit a downfield shift, typically in the 50-80 ppm range.[11]

Biological Activity and Signaling Pathway

The primary biological effect of concern for this compound, as with many fragrance ingredients, is skin sensitization, which can lead to allergic contact dermatitis.

Skin Sensitization Signaling Pathway

The process of skin sensitization involves a complex series of events at the cellular and molecular level. The diagram below illustrates the key signaling pathway involved.

References

- 1. Cyclododecane, (ethoxymethoxy)- | CAS 58567-11-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 58567-11-6 [chemnet.com]

- 3. scent.vn [scent.vn]

- 4. shimadzu.com [shimadzu.com]

- 5. testinglab.com [testinglab.com]

- 6. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 7. fiveable.me [fiveable.me]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide on (Ethoxymethoxy)cyclododecane

CAS Number: 58567-11-6

Synonyms: Formaldehyde (B43269) cyclodecyl ethyl acetal (B89532), Boisambrene Forte, Amberwood F

Introduction

(Ethoxymethoxy)cyclododecane is a synthetic fragrance ingredient widely utilized in the cosmetics and perfume industry.[1] Valued for its woody, amber, and cedar-like scent profile, it also functions as a fragrance fixative, enhancing the longevity of the overall scent composition.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, safety assessment, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Disclaimer: The information provided herein is for technical and informational purposes only. There is currently no publicly available data to suggest any therapeutic or pharmacological activity of this compound. Its application is primarily in the fragrance industry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various safety data sheets and chemical databases.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 58567-11-6[1][3][4] |

| Molecular Formula | C15H30O2[3][4] |

| Molecular Weight | 242.40 g/mol [3][5] |

| IUPAC Name | This compound[3] |

| InChI | InChI=1S/C15H30O2/c1-2-16-14-17-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3[4] |

| SMILES | CCOCOC1CCCCCCCCCCC1[5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [6] |

| Odor | Woody, Amber, Cedar | [5][6] |

| Density | 0.928 - 0.940 g/cm³ at 20°C | [6] |

| Refractive Index | 1.465 - 1.469 at 20°C | [6] |

| Boiling Point | 287.3 °C at 760 mmHg | [7] |

| Flash Point | >100 °C (closed cup) | [6] |

| Vapor Pressure | 0.0018 hPa at 20°C (estimated) | [5] |

| Solubility | Insoluble in water; Soluble in ethanol | [5] |

| logP (Octanol/Water Partition Coefficient) | 5.5 (estimated) | [5] |

Synthesis

The synthesis of this compound, also known as formaldehyde ethyl cyclododecyl acetal, can be achieved through the acid-catalyzed reaction of cyclododecanol (B158456) with an excess of formaldehyde diethyl acetal.

References

- 1. Cyclododecane, (ethoxymethoxy)- | CAS 58567-11-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. conquerscientific.com [conquerscientific.com]

- 3. Formaldehyde cyclododecyl ethyl acetal | C15H30O2 | CID 94111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethoxymethoxycyclododecane (Buazambren) [webbook.nist.gov]

- 5. scent.vn [scent.vn]

- 6. directpcw.com [directpcw.com]

- 7. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]

(Ethoxymethoxy)cyclododecane: A Technical Guide for Researchers

(Ethoxymethoxy)cyclododecane , a synthetic fragrance ingredient, is valued in the cosmetic and perfume industry for its unique and persistent woody and amber scent profile. This technical guide provides an in-depth overview of its molecular structure, physicochemical properties, and available toxicological data, aimed at researchers, scientists, and professionals in drug development and material science.

Molecular Structure and Identification

This compound is characterized by a cyclododecane (B45066) ring functionalized with an ethoxymethoxy group. Its chemical identity is well-established through various nomenclature systems.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: Boisambrene forte, Formaldehyde (B43269) cyclododecyl ethyl acetal (B89532), Ethoxycyclododecyloxymethane[2][3][5]

The molecular structure consists of a large, flexible 12-membered carbon ring, which contributes to its lipophilicity and low volatility. The ether linkages in the side chain provide sites for potential hydrogen bonding and influence its solubility characteristics.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in fragrance formulations and for understanding its environmental fate and transport.

| Property | Value | Reference |

| Molecular Weight | 242.40 g/mol | [1][2][4] |

| Appearance | Liquid | [5][7] |

| Color | Colorless | [7] |

| Density | 0.89 g/cm³ | [2][5] |

| Boiling Point | 287.3 °C at 760 mmHg | [2] |

| Flash Point | 85.3 °C | [2][5] |

| Refractive Index | 1.451 | [2][5] |

| Water Solubility | Very low (predicted) | |

| LogP (XLogP3-AA) | 5.5 | [1][3] |

Synthesis and Manufacturing

While detailed, step-by-step experimental protocols for the industrial synthesis of this compound are proprietary, the general chemical pathway is understood to involve the reaction of cyclododecanol (B158456) with formaldehyde and ethanol, or their equivalents, to form the ethoxymethyl ether. The production involves a meticulous chemical synthesis process that starts with the reaction of formaldehyde with cyclodecyl ethyl acetal under controlled conditions.[8] This process is designed to be efficient and to yield a product of high purity suitable for use in consumer products.

Below is a generalized workflow for the synthesis and quality control of this compound.

Caption: Generalized Synthesis and Quality Control Workflow.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. However, a general approach to its characterization would involve standard analytical techniques.

General Characterization Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and identify any potential byproducts. A non-polar column would be suitable, with a temperature gradient to separate components. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Expected signals would include C-O-C ether stretches and C-H alkane stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the overall structure, with chemical shifts and coupling patterns corresponding to the cyclododecane ring and the ethoxymethoxy side chain.

Biological Activity and Safety Assessment

The primary biological relevance of this compound relates to its safety assessment as a fragrance ingredient. It is not known to be involved in any specific biological signaling pathways. The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment and concluded that it is safe for its intended use in fragrance products.

Summary of Toxicological Data:

| Endpoint | Result |

| Genotoxicity | Does not present a concern for genotoxic potential. A positive result was noted in the BlueScreen assay in the presence of S9 metabolic activation, but this occurred with cytotoxicity.[2] |

| Clastogenicity | Considered non-clastogenic in an in vitro micronucleus test.[2] |

| Skin Sensitization | May cause an allergic skin reaction.[1] |

| Skin Irritation | Causes skin irritation.[1] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic or photoallergenic.[2] |

| Systemic Toxicity (Repeated Dose) | The Margin of Exposure (MOE) is considered adequate at current use levels.[2] |

The following diagram illustrates the logical flow of a typical safety assessment for a fragrance ingredient.

Caption: Logical Flow of a Fragrance Ingredient Safety Assessment.

While this compound itself has a well-defined toxicological profile, it is worth noting that other compounds containing a cyclododecane moiety have been investigated for various biological activities, such as antioxidant and antimicrobial properties. However, these activities have not been reported for this compound.

Conclusion

This compound is a synthetic fragrance ingredient with a well-characterized molecular structure and physicochemical properties. Its primary application is in the cosmetics industry, where it imparts a desirable woody and amber fragrance. While detailed experimental protocols for its synthesis are proprietary, the general synthetic pathway is understood. The safety of this compound has been assessed, and it is considered safe for its intended use, with some potential for skin irritation and sensitization. There is no current evidence to suggest its involvement in specific biological signaling pathways relevant to drug development. This technical guide provides a summary of the publicly available scientific information on this compound.

References

- 1. This compound CAS#58567-11-6 | Regulatory Information | GCIS-ChemRadar [chemradar.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. terre-de-bougies.com [terre-de-bougies.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. RIFM fragrance ingredient safety assessment, methoxycyclododecane, CAS Registry Number 2986-54-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arkema.com [arkema.com]

Synthesis of (Ethoxymethoxy)cyclododecane from cyclododecanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (ethoxymethoxy)cyclododecane, a valuable fragrance ingredient, from cyclododecanol (B158456). The document details the chemical transformation, experimental protocols, and physicochemical properties of the resulting acetal (B89532). The synthesis involves the acid-catalyzed reaction of cyclododecanol with formaldehyde (B43269) diethyl acetal, offering an efficient route to this compound, also known in the industry as Boisambrene forte. This guide is intended to serve as a practical resource for researchers in organic synthesis and professionals in the fragrance and chemical industries.

Introduction

This compound is a synthetic fragrance compound prized for its woody and amber-like scent profile.[1] It is utilized in the formulation of various cosmetic and perfume products. The synthesis of this molecule, an ethoxymethyl ether of cyclododecanol, is a key process for its commercial production. This guide focuses on a specific and efficient method for its preparation starting from the readily available cyclododecanol. The core of this synthesis is the protection of the alcohol functional group as an acetal, a common strategy in organic chemistry to mask the reactivity of hydroxyl groups.

Reaction Scheme and Mechanism

The synthesis of this compound from cyclododecanol proceeds via an acid-catalyzed reaction with formaldehyde diethyl acetal. This reaction is an example of a transacetalization.

Reaction:

Cyclododecanol + Formaldehyde Diethyl Acetal ⇌ this compound + Ethanol (B145695)

The mechanism involves the protonation of one of the ethoxy groups of formaldehyde diethyl acetal by an acid catalyst, leading to its departure as ethanol and the formation of a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of cyclododecanol then attacks this electrophilic species. Subsequent deprotonation of the resulting intermediate yields the final product, this compound. The reaction is driven to completion by removing the ethanol byproduct, typically through distillation.

Experimental Protocol

The following experimental protocol is adapted from a patented procedure for the synthesis of formaldehyde ethyl cyclododecyl acetal, which is synonymous with this compound.

Materials:

-

Cyclododecanol

-

Formaldehyde diethyl acetal

-

Acidic catalyst (e.g., bleaching earth catalyst KP 10, ion-exchange resin)

-

Inert solvent (optional, as excess formaldehyde diethyl acetal can serve as the solvent)

Procedure:

-

A mixture of cyclododecanol (1.0 molar equivalent) and a significant molar excess of formaldehyde diethyl acetal (e.g., 5 molar equivalents) is prepared in a reaction vessel equipped with a stirrer, a heating mantle, and a distillation apparatus (e.g., a Vigreux column).

-

An acidic catalyst (e.g., 15 g of KP 10 bleaching earth per 0.5 mol of cyclododecanol) is added to the mixture.

-

The reaction mixture is heated to boiling with continuous stirring.

-

The ethanol formed during the reaction is continuously removed by distillation, along with some of the excess formaldehyde diethyl acetal, to drive the equilibrium towards the product.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of cyclododecanol.

-

Upon completion of the reaction (typically within 3-5 hours), the mixture is cooled to room temperature.

-

The solid catalyst is removed by filtration.

-

The excess formaldehyde diethyl acetal is removed from the filtrate by distillation under reduced pressure.

-

The crude product is then purified by fractional distillation to yield pure this compound.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58567-11-6 | [2][3][4] |

| Molecular Formula | C15H30O2 | [2][3][4] |

| Molecular Weight | 242.40 g/mol | [2][3][5] |

| Appearance | Colorless liquid | [6] |

| Odor | Woody, Amber, Cedar | [2][6] |

| Boiling Point | 287.3 °C at 760 mmHg | [4] |

| Density | 0.928 - 0.940 g/cm³ at 20°C | [6] |

| Refractive Index | 1.465 - 1.469 at 20°C | [6] |

| Flash Point | >100 °C | [6] |

Reaction Data

| Parameter | Value | Reference |

| Reactants | Cyclododecanol, Formaldehyde diethyl acetal | [7] |

| Catalyst | Acidic catalyst (e.g., bleaching earth, ion-exchange resin) | [7] |

| Reaction Time | 3 - 5 hours | [7] |

| Yield | up to 82% | [7] |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts / Absorption Bands |

| ¹H NMR | * ~4.6 ppm (s, 2H): O-CH₂-O protons of the ethoxymethyl group. |

| * ~3.6 ppm (q, 2H): O-CH₂-CH₃ protons of the ethoxy group. | |

| * ~3.5 ppm (m, 1H): CH-O proton on the cyclododecane (B45066) ring. | |

| * ~1.2-1.6 ppm (m, 22H): CH₂ protons of the cyclododecane ring. | |

| * ~1.2 ppm (t, 3H): O-CH₂-CH₃ protons of the ethoxy group. | |

| ¹³C NMR | * ~95 ppm: O-CH₂-O carbon of the ethoxymethyl group. |

| * ~80 ppm: CH-O carbon of the cyclododecane ring. | |

| * ~65 ppm: O-CH₂-CH₃ carbon of the ethoxy group. | |

| * ~20-30 ppm: CH₂ carbons of the cyclododecane ring. | |

| * ~15 ppm: O-CH₂-CH₃ carbon of the ethoxy group. | |

| IR Spectroscopy | * 2950-2850 cm⁻¹: C-H stretching of alkane groups. |

| * 1150-1050 cm⁻¹: Strong C-O stretching bands characteristic of the acetal group. | |

| Mass Spectrometry | * The molecular ion peak (m/z = 242.4) may be observed. |

| * Fragmentation is expected to involve the cleavage of the ethoxymethyl group and fragmentation of the cyclododecane ring. |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of reactants and products in the synthesis.

Conclusion

The synthesis of this compound from cyclododecanol via an acid-catalyzed reaction with formaldehyde diethyl acetal is an effective and high-yielding method. This technical guide provides the necessary details for the replication of this synthesis, including a step-by-step experimental protocol and a summary of the key quantitative data. The provided workflow diagrams offer a clear visual representation of the process. This information is intended to be a valuable asset for chemists and researchers working in the field of organic synthesis and fragrance chemistry.

References

- 1. scent.vn [scent.vn]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. SID 135050327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of (Ethoxymethoxy)cyclododecane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(Ethoxymethoxy)cyclododecane , also known by trade names such as Boisambrene Forte, is a synthetic fragrance ingredient valued for its woody and ambergris notes.[1][2] This technical guide provides a summary of its known physical and chemical properties and outlines the standard methodologies for acquiring the spectroscopic data crucial for its comprehensive characterization. While extensive searches of publicly available databases and literature have not yielded detailed, quantitative spectroscopic data such as NMR and IR peak lists, this document serves as a foundational resource for researchers requiring such analysis.

Physicochemical Properties

A compilation of key physical and chemical data for this compound is presented in Table 1. This information is essential for its handling, formulation, and quality control.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Formaldehyde cyclododecyl ethyl acetal (B89532), Boisambrene Forte, Amberwood | [2][3] |

| CAS Number | 58567-11-6 | [1][2] |

| Molecular Formula | C₁₅H₃₀O₂ | [1][2] |

| Molecular Weight | 242.40 g/mol | [3] |

| Appearance | Clear, colorless liquid | [1][4] |

| Density (at 20°C) | 0.928 - 0.940 g/cm³ | [1] |

| Refractive Index (at 20°C) | 1.4650 - 1.4690 | [1][2] |

| Boiling Point | 290 °C (at 760 mmHg) | [2] |

| Flash Point | >100 °C (closed cup) | [1] |

| Purity | > 95% | [4] |

Synthesis Pathway

This compound can be synthesized through a two-step process. The general workflow for this synthesis is outlined in the diagram below.

Caption: Synthesis workflow for this compound.

The synthesis begins with the reaction of cyclododecanol with a gaseous complex of pure paraformaldehyde and hydrochloric acid to form the intermediate, chloromethoxy cyclododecane.[5] This intermediate subsequently undergoes an ethylation reaction with sodium ethanolate, which is prepared from pure sodium in ethanol, to yield the final product, this compound.[5]

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Standard 5 mm NMR tubes.

Procedure:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

-

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr) for liquid samples.

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Apply a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Data Processing:

-

Perform a background correction.

-

Identify and label the characteristic absorption bands corresponding to the functional groups expected in the molecule (e.g., C-O, C-H).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

Procedure (GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the compound from any impurities.

-

-

MS Analysis:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

Logical Workflow for Spectroscopic Characterization

The process of characterizing a chemical compound like this compound using spectroscopy follows a logical progression.

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

This workflow illustrates that after sample preparation, various spectroscopic techniques are employed in parallel. The data from NMR and IR are primarily used for structural elucidation, while mass spectrometry confirms the molecular weight and formula. Together, these analyses provide a complete spectroscopic profile for the compound.

References

In-Depth Technical Guide to the Physical Properties of Boisambrene Forte

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Boisambrene Forte, a synthetic fragrance ingredient. The information is presented to support research, development, and quality control activities. All quantitative data is summarized for clarity, and detailed experimental protocols for key physical property determination are provided, adhering to internationally recognized standards.

Core Physical and Chemical Properties

Boisambrene Forte, identified by the CAS Number 58567-11-6, is a colorless liquid known for its potent, woody, and ambergris-like odor.[1][2] Its chemical name is (Ethoxymethoxy)cyclodododecane, and it has the molecular formula C15H30O2.[1] The molecular weight of Boisambrene Forte is approximately 242.4 g/mol .[3]

Summary of Physical Properties

The following table summarizes the key physical properties of Boisambrene Forte, compiled from various technical data sheets and chemical databases. It is important to note that some variations in reported values exist, which can be attributed to different measurement methods and conditions.

| Property | Value | Conditions |

| Molecular Weight | 242.4 g/mol [3] | - |

| Appearance | Colorless, clear liquid[1][3] | 20°C |

| Boiling Point | 94 °C[1][4] | at 0.1 Pa |

| 290.1 °C[5] | at 101.325 kPa (Standard Pressure) | |

| Flash Point | 145 °C[5][6] | Closed Cup |

| 85.3 °C[1][4] | - | |

| 150 °C[3][7] | - | |

| Density | 0.931 - 0.935 g/cm³[5][6][7] | at 20°C |

| 0.931 g/cm³[2][3][4] | at 25°C | |

| Refractive Index | 1.4650 - 1.4690[5][6][7] | at 20°C (nD20) |

| Water Solubility | 1.12 mg/L[1] | at 20°C |

| Nearly insoluble[6] | - | |

| Vapor Pressure | 0.00433 mmHg[1] | at 25°C |

| < 1 kPa[6] | at 50°C (Calculated) |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the determination of key physical properties of liquid fragrance ingredients like Boisambrene Forte, based on OECD and ASTM guidelines.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For substances with high boiling points, the determination is often carried out at reduced pressure.

Method: Ebulliometer Method

-

Apparatus: An ebulliometer, a device for precise measurement of boiling points, equipped with a thermometer and a pressure gauge.

-

Procedure:

-

A sample of Boisambrene Forte is placed in the ebulliometer.

-

The pressure is adjusted to the desired level (e.g., 0.1 Pa for the lower reported boiling point).

-

The sample is heated, and the temperature and pressure are continuously monitored.

-

The boiling point is recorded as the temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading at a constant pressure.

-

-

Data Analysis: The observed boiling point at reduced pressure can be extrapolated to standard atmospheric pressure using the Clausius-Clapeyron equation if the enthalpy of vaporization is known.

Flash Point Determination (ASTM D3278 - Small Scale Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The closed-cup method is commonly used for safety and regulatory purposes.[1][3][8]

Method: Small Scale Closed-Cup Apparatus

-

Apparatus: A small-scale closed-cup flash point tester.[1][3][8]

-

Procedure:

-

A 2 mL sample of Boisambrene Forte is introduced into the test cup.[1]

-

The cup is sealed and heated at a slow, constant rate.

-

At specified temperature intervals, an ignition source (a small flame or an electric spark) is introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which a flash is observed.[1][3][8]

-

-

Data Analysis: The observed flash point is corrected to standard atmospheric pressure.

Density Determination (OECD Guideline 109)

Density is the mass of a substance per unit volume. For liquids, this is typically determined using a pycnometer or a hydrometer.[5][9][10][11][12]

Method: Pycnometer Method

-

Apparatus: A calibrated pycnometer (a glass flask with a precise volume), a balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the Boisambrene Forte sample, ensuring no air bubbles are present, and placed in a constant temperature bath (e.g., 20°C) until thermal equilibrium is reached.

-

The pycnometer filled with the sample is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and the process is repeated.

-

-

Data Analysis: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Refractive Index Determination

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property and is often used for identification and purity assessment.

Method: Abbe Refractometer

-

Apparatus: An Abbe refractometer with a light source (typically a sodium D-line at 589 nm) and a constant temperature water circulator.

-

Procedure:

-

A few drops of the Boisambrene Forte sample are placed on the prism of the refractometer.

-

The prisms are closed and the sample is allowed to reach the desired temperature (e.g., 20°C).

-

The light source is switched on, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

-

Data Analysis: The refractive index is reported along with the temperature at which it was measured (e.g., nD20).

Water Solubility Determination (OECD Guideline 105)

This method determines the saturation concentration of a substance in water at a given temperature.[2][4][6][7][13]

Method: Flask Method (for substances with solubility > 10 mg/L)

-

Apparatus: A flask, a constant temperature shaker or magnetic stirrer, a centrifuge or filtration system, and an analytical instrument for concentration measurement (e.g., GC-MS, HPLC).

-

Procedure:

-

An excess amount of Boisambrene Forte is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

The mixture is then centrifuged or filtered to separate the undissolved substance from the aqueous solution.

-

The concentration of Boisambrene Forte in the clear aqueous phase is determined using a suitable analytical method.

-

-

Data Analysis: The water solubility is reported as the average concentration from at least three replicate determinations.

Visualizations

Experimental Workflow for Physical Property Determination

Caption: Generalized workflow for the experimental determination of a physical property.

Interrelation of Physical Properties of a Fragrance Ingredient

Caption: Logical relationships between the physical properties of a fragrance ingredient.

References

- 1. store.astm.org [store.astm.org]

- 2. laboratuar.com [laboratuar.com]

- 3. standards.iteh.ai [standards.iteh.ai]

- 4. filab.fr [filab.fr]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

The Solubility Profile of (Ethoxymethoxy)cyclododecane: A Technical Guide for Researchers

Introduction

(Ethoxymethoxy)cyclododecane, a large-ring cyclic ether, is a compound of interest in various fields, including fragrance development and as a potential intermediate in organic synthesis. A thorough understanding of its solubility in a range of organic solvents is critical for its effective application, formulation, and purification. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility characteristics. This document is intended for researchers, scientists, and professionals in drug development and chemical industries who require a deep understanding of the physicochemical properties of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 58567-11-6 | [1][2][3] |

| Molecular Formula | C15H30O2 | [1][2] |

| Molecular Weight | 242.4 g/mol | [1][2] |

| XLogP3-AA | 5.5 | [1][2] |

| Appearance | Liquid | [2] |

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of organic solvents. The following table summarizes the available quantitative data at 25°C.

| Solvent | CAS Number | Solubility (g/L) at 25°C |

| Chloroform | 67-66-3 | 9976.79 |

| Dichloromethane | 75-09-2 | 9371.36 |

| Tetrahydrofuran (THF) | 109-99-9 | 6397.36 |

| Cyclohexanone | 108-94-1 | 6396.54 |

| Cyclohexane | 110-82-7 | 4135.02 |

| 1,4-Dioxane | 123-91-1 | 3718.9 |

| Ethyl Acetate | 141-78-6 | 3597.03 |

| n-Butyl Acetate | 123-86-4 | 3454.19 |

| transcutol | 31692-85-0 | 3430.54 |

| Isopropyl Acetate | 108-21-4 | 2909.91 |

| Acetone | 67-64-1 | 2949.93 |

| n-Propyl Acetate | 109-60-4 | 2858.86 |

| Methyl tert-Butyl Ether (MTBE) | 1634-04-4 | 2797.6 |

| Toluene | 108-88-3 | 2679.79 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 2667.07 |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 2590.53 |

| Tetrachloromethane | 56-23-5 | 2530.61 |

| Methyl Isobutyl Ketone (MIBK) | 108-10-1 | 2125.08 |

| Methyl Acetate | 79-20-9 | 2101.21 |

| Dimethylformamide (DMF) | 68-12-2 | 1846.84 |

| N,N-Dimethylacetamide (DMAc) | 127-19-5 | 1651.24 |

| Acetonitrile | 75-05-8 | 1530.39 |

| n-Heptane | 142-82-5 | 1468.16 |

| Isopropanol | 67-63-0 | 1397.4 |

| n-Propanol | 71-23-8 | 1382.58 |

| n-Hexane | 110-54-3 | 1317.9 |

| Acetic Acid | 64-19-7 | 1121.31 |

| Ethanol | 64-17-5 | 897.73 |

| n-Octanol | 111-87-5 | 805.03 |

| Methanol | 67-56-1 | 418.19 |

| Propylene Glycol | 57-55-6 | 216.45 |

| Ethylene Glycol | 107-21-1 | 70.08 |

| Water | 7732-18-5 | 0.04 |

Data sourced from Scent.vn and is presented as reported.[1]

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through two primary methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. The choice of method depends on the specific requirements of the research, such as the need for high-throughput screening or precise equilibrium data.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the concentration of a compound in a saturated solution at equilibrium.

Materials:

-

This compound (solid or liquid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Thermostatted shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or Gas Chromatography (GC) system

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved material is necessary to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a thermostatted shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or GC. A calibration curve prepared with known concentrations of the compound in the same solvent is used for quantification.

-

Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of g/L or mg/mL.

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.

Materials:

-

This compound stock solution in Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer or organic solvent

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Assay Plate Preparation: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Addition of Solvent: Add the desired aqueous buffer or organic solvent to each well to achieve the target compound concentration.

-

Incubation and Mixing: Mix the contents of the plate thoroughly using a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate and thus, insolubility at that concentration.

-

Direct UV/HPLC Analysis: After incubation, filter the solutions using a filter plate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectrophotometry or HPLC analysis against a standard curve.

-

-

Data Analysis: The kinetic solubility is reported as the concentration at which the compound starts to precipitate under the specified conditions.

Solubility Profile of Structurally Similar Compounds

To provide additional context, the solubility of cyclododecane (B45066), the parent cycloalkane of this compound, is considered. Cyclododecane is a nonpolar compound and, as expected, is soluble in nonpolar organic solvents and insoluble in polar solvents like water, acetone, and ethanol.[4][5] The addition of the ethoxymethoxy group to the cyclododecane ring introduces some polarity, which can influence its solubility profile, generally increasing its solubility in more polar organic solvents compared to the parent alkane.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for the systematic assessment of a compound's solubility.

References

The Olfactory Landscape of Macrocyclic Ethers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic ethers, a fascinating class of compounds, hold a significant position in the realm of olfaction, primarily due to their association with the highly prized musk fragrance. However, the olfactory properties of these large-ring structures extend beyond musk, offering a diverse palette of scents. This technical guide provides an in-depth exploration of the olfactory characteristics of macrocyclic ethers, delving into their structure-activity relationships, the physiological pathways governing their perception, and the experimental methodologies used for their evaluation and synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical senses and the discovery of novel odorants.

Physicochemical and Olfactory Properties of Macrocyclic Ethers

The olfactory perception of macrocyclic ethers is intricately linked to their physicochemical properties. These compounds are generally characterized by their high molecular weight and lipophilicity. The size of the macrocyclic ring plays a crucial role in determining the odor character and intensity.

Below is a summary of the olfactory and physicochemical properties of several key macrocyclic ethers.

| Compound Name | Structure | Ring Size | Molecular Weight ( g/mol ) | Odor Threshold | Odor Description |

| Muscone | 3-methylcyclopentadecanone | 15 | 238.42 | 61 ppb (in water)[1] | Strong, pervasive musk odor.[1] |

| Civetone | (Z)-cycloheptadec-9-en-1-one | 17 | 250.44 | Becomes pleasant at extreme dilutions.[1] | Strong musky odor, becoming pleasant upon dilution.[1] |

| Exaltolide® | Oxacyclohexadecan-2-one | 16 | 240.39 | - | Delicately animal, musky, and sweet.[2] |

| Ambrettolide | Oxacycloheptadec-8-en-2-one | 17 | 252.41 | - | Sweet, intense musk, ambrette, macrocyclic.[3] |

| Globalide™ | Oxacyclohexadec-12-en-2-one | 16 | 238.38 | - | Musky odor. |

| 12-Oxa-16-hexadecanolide | 1,7-Dioxacyclooctadecan-8-one | 18 | 284.43 | - | Musky, woody, and floral type. |

| (Z)-5-Muscenone | (Z)-3-Methylcyclopentadec-5-en-1-one | 15 | 236.40 | - | Powerful musk odor. |

| Habanolide® | (12E)-Oxacyclohexadec-12-en-2-one | 16 | 238.38 | - | Musky.[2] |

Note: Odor thresholds can vary significantly based on the measurement technique and the purity of the compound.

Structure-Activity Relationships (SAR)

The relationship between the molecular structure of macrocyclic ethers and their perceived odor is a complex field of study. However, several key principles have been established:

-

Ring Size: The size of the macrocyclic ring is a critical determinant of musk odor. Generally, rings with 14-17 members are most associated with a musk scent.[4]

-

Functional Groups: The presence and position of functional groups, such as ketones and esters (lactones), are essential for the characteristic musk odor. The introduction of more than one oxygen linkage within the ring can decrease the intensity of the odor.[4]

-

Substitution: The addition of substituents, like a methyl group in muscone, can influence the odor profile and potency. Stereochemistry also plays a role, with different enantiomers sometimes exhibiting distinct odors.[5]

-

Unsaturation: The presence of double bonds within the macrocyclic ring can alter the odor profile, sometimes enhancing the musk character or introducing other notes.[4]

Signaling Pathways in Musk Odor Perception

The perception of musk odors is initiated by the interaction of these molecules with specific olfactory receptors in the nasal cavity. The primary human receptor for many macrocyclic musks is the Olfactory Receptor 5AN1 (OR5AN1). The binding of a musk odorant to this G-protein coupled receptor (GPCR) triggers a downstream signaling cascade.

This signaling cascade ultimately leads to the depolarization of the olfactory sensory neuron and the generation of an action potential, which is transmitted to the olfactory bulb in the brain for processing.[6][7][8][9][10]

Experimental Protocols

Synthesis of Macrocyclic Ethers

The synthesis of macrocyclic ethers is a significant challenge in organic chemistry. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of these large rings.

Workflow for the Synthesis of a Macrocyclic Lactone via Ring-Closing Metathesis:

Detailed Protocol: Synthesis of Ambrettolide (a macrocyclic lactone)

This protocol is a generalized representation based on established synthetic strategies.

-

Esterification:

-

Combine equimolar amounts of 10-undecenoic acid and 6-hepten-1-ol (B1582720) in dichloromethane (B109758) (DCM).

-

Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and 1.1 equivalents of N,N'-dicyclohexylcarbodiimide (DCC).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

-

Purify the resulting diene ester by column chromatography on silica (B1680970) gel.

-

-

Ring-Closing Metathesis (RCM):

-

Dissolve the purified diene ester in degassed toluene (B28343) to a concentration of approximately 0.01 M.

-

Add a Grubbs' second-generation catalyst (e.g., 2-5 mol%).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon) for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and quench with a few drops of ethyl vinyl ether.

-

Concentrate the solvent and purify the resulting unsaturated macrocyclic lactone by column chromatography.

-

-

Hydrogenation:

-

Dissolve the unsaturated macrocyclic lactone in ethanol (B145695).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield Ambrettolide.

-

Further purification can be achieved by distillation or recrystallization.

-

Olfactory Evaluation

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Workflow for GC-O Analysis:

Detailed Protocol for GC-O Analysis of Macrocyclic Ethers:

-

Sample Preparation: Prepare a dilution series of the macrocyclic ether in an appropriate solvent (e.g., ethanol or diethyl phthalate) to determine the odor threshold.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these high molecular weight compounds.[11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 280 °C.

-

Final hold: 10 minutes at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Olfactory Detection Port (ODP): Heated transfer line (e.g., 250 °C) with humidified air to prevent nasal dehydration.

-

-

Sensory Panel:

-

Select and train a panel of assessors for their ability to detect and describe musk odors.

-

Provide panelists with a standardized vocabulary of odor descriptors.

-

During analysis, panelists sniff the effluent from the ODP and record the retention time, odor quality, and intensity of each perceived odor event.

-

-

Data Analysis:

-

Correlate the odor events recorded by the panelists (the aromagram) with the peaks in the chromatogram from the FID or MS to identify the odor-active compounds.

-

Methods like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which is a measure of the odor potency of a compound.

-

Sensory Panel Evaluation

For a more holistic evaluation of the fragrance, sensory panels are employed to assess the odor characteristics in a controlled environment.

Protocol for Sensory Panel Evaluation of Musk Fragrances:

-

Panel Selection and Training: Recruit panelists based on their olfactory acuity and ability to verbalize sensory perceptions. Train them using reference standards for various musk and related odor notes.

-

Sample Preparation: Prepare solutions of the macrocyclic ethers in a suitable solvent (e.g., ethanol) at different concentrations on smelling strips.

-

Evaluation Environment: Conduct the evaluation in a well-ventilated, odor-free room with controlled temperature and humidity.

-

Evaluation Procedure:

-

Present the coded smelling strips to the panelists in a randomized order.

-

Instruct panelists to evaluate the odor intensity and character at different time points (top, middle, and base notes).

-

Provide a standardized evaluation form for panelists to record their assessments.

-

-

Data Analysis: Analyze the collected data statistically to determine the sensory profile of the macrocyclic ether.

Conclusion

Macrocyclic ethers represent a structurally diverse class of compounds with a wide range of olfactory properties, from the iconic musk scent to various floral and woody notes. Understanding the intricate relationship between their molecular structure and perceived odor, as well as the underlying physiological mechanisms, is crucial for the targeted design of novel fragrance ingredients. The experimental protocols outlined in this guide provide a framework for the synthesis and olfactory evaluation of these fascinating molecules, paving the way for future discoveries in the field of fragrance chemistry and sensory science. Further research, particularly in obtaining more comprehensive quantitative odor threshold data and elucidating the specifics of olfactory receptor-ligand interactions, will undoubtedly continue to expand our knowledge of this important class of odorants.

References

- 1. benchchem.com [benchchem.com]

- 2. BJOC - Synthesis of odorants in flow and their applications in perfumery [beilstein-journals.org]

- 3. Odor Descriptor Listing for musk [thegoodscentscompany.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. Synthesis of mixed musks via Eschenmoser–Tanabe fragmentation, enyne metathesis and Diels–Alder reaction as key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

(Ethoxymethoxy)cyclododecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ethoxymethoxy)cyclododecane, a synthetic fragrance ingredient, is valued in the cosmetics and fragrance industry for its persistent woody and amber scent profile. This technical guide provides an in-depth overview of its chemical identity, including its various synonyms and trade names. It also presents a compilation of its physicochemical properties and a detailed experimental protocol for its synthesis. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in fragrance chemistry and product development.

Chemical Identity: Synonyms and Trade Names

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and trade names is provided below.

Synonyms:

-

Formaldehyde (B43269) cyclododecyl ethyl acetal[1][2][3][4]

-

ethoxymethoxy cyclododecane[1]

-

ethoxymethyl-cyclododecyl ether[6]

-

formaldehyde ethyl cyclododecyl acetal[8]

Trade Names:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C15H30O2 | [1][2][5][6][9][10][11] |

| Molecular Weight | 242.40 g/mol | [1][5] |

| CAS Number | 58567-11-6 | [1][2][3][5][6][9][10][11] |

| EINECS Number | 261-332-1 | [1][2][3][5] |

| Appearance | Liquid | [1][9][11] |

| Color | Colourless | [11] |

| Odor | Woody, Amber, Cedar | [5][11] |

| Density | 0.89 g/cm³ | [2][9] |

| Boiling Point | 287.3°C at 760 mmHg | [2] |

| Flash Point | 85.3°C | [2][9] |

| Refractive Index | 1.451 | [2][9] |

| Vapor Pressure | 0.00433 mmHg at 25°C | [2] |

| Solubility in Ethanol (B145695) | 897.73 g/L at 25°C | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed reaction of cyclododecanol (B158456) with formaldehyde diethyl acetal (B89532). This method avoids the use of the more toxic cyclododecyl chloromethyl ether as an intermediate.

Experimental Protocol

This protocol is adapted from the procedure described in patent DE3030590A1.

Materials:

-

Cyclododecanol

-

Formaldehyde diethyl acetal

-

Acidic ion exchanger (catalyst)

Procedure:

-

In a reaction vessel equipped with a stirrer and a Vigreux column, combine cyclododecanol and a molar excess of formaldehyde diethyl acetal (a molar ratio of at least 1:2, with ratios of 1:4 to 1:20 being preferable).

-

Add an acidic ion exchanger as the catalyst, in a quantity of 0.5 to 20% by weight with respect to the cyclododecanol.

-

Heat the reaction mixture to its boiling point with continuous stirring.

-

Over a period of approximately 5 hours, distill off the ethanol formed during the reaction along with some of the excess formaldehyde diethyl acetal through the Vigreux column. This will drive the reaction to completion.

-

After the reaction is complete (as determined by the full conversion of cyclododecanol), cool the mixture and filter off the ion exchanger catalyst.

-

Distill off the remaining excess formaldehyde diethyl acetal from the filtrate.

-

The crude product is then purified by fractional distillation to yield pure this compound.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a straightforward chemical transformation. The following diagram illustrates the workflow of the synthesis process.

Caption: Synthesis workflow for this compound.

References

- 1. DE3030590A1 - Formaldehyde ethyl cyclododecyl acetal perfume prepn. - by acid-catalysed reaction of cyclododecanol with excess formaldehyde di:ethyl acetal - Google Patents [patents.google.com]

- 2. deascal.com [deascal.com]

- 3. Formaldehyde cyclododecyl ethyl acetal | C15H30O2 | CID 94111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Formaldehyde cyclododecyl ethyl acetal | The Fragrance Conservatory [fragranceconservatory.com]

- 7. WO2013004579A2 - Ethers of bis(hydroxymethyl)cyclohexanes - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. EP4326725A1 - Green solvents for chemical reactions - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. US7737107B2 - Trimethylcyclododecatriene derivatives, use thereof and perfumed products containing the same - Google Patents [patents.google.com]

The Unscented Versatility of Cyclododecane: A Technical Guide to Non-Fragrance Applications

For Immediate Release

Cyclododecane (B45066), a 12-carbon cyclic alkane, and its derivatives, while historically rooted in the fragrance industry, are demonstrating significant potential across a diverse range of non-fragrance applications. This technical guide delves into the core scientific principles and practical methodologies underpinning their use in polymer science, art conservation, agriculture, and potentially as performance-enhancing additives in industrial products. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped utility of this versatile chemical scaffold.

Polymer Synthesis: The Nylon 12 Precursor

One of the most significant industrial applications of cyclododecane derivatives lies in the synthesis of Laurolactam (B145868), the monomer for Nylon 12. This high-performance polymer is valued for its exceptional mechanical properties, chemical resistance, and low moisture absorption. The key transformation involves the Beckmann rearrangement of cyclododecanone (B146445) oxime.

Synthesis of Laurolactam from Cyclododecanone

The synthesis is a two-step process starting from cyclododecanone.

Step 1: Oximation of Cyclododecanone

Cyclododecanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form cyclododecanone oxime.

Step 2: Beckmann Rearrangement of Cyclododecanone Oxime

The oxime undergoes an acid-catalyzed rearrangement to yield laurolactam. Modern protocols often utilize milder catalysts for improved safety and efficiency.

Experimental Protocol: Synthesis of Laurolactam from Cyclododecanone

Materials:

-

Cyclododecanone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (B78521)

-

Cyanuric chloride

-

Anhydrous zinc chloride

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

Part A: Synthesis of Cyclododecanone Oxime [1][2]

-

Dissolve 1.5 g of cyclododecanone in 8 mL of 95% ethanol in a round-bottom flask.

-

Add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water to the solution.

-

Add a solution of 0.3 g of sodium hydroxide in 3 mL of deionized water dropwise while stirring.

-

Continue stirring for 10 minutes. The product will precipitate.

-

Collect the cyclododecanone oxime crystals by vacuum filtration using a Büchner funnel and wash with cold deionized water.

-

Recrystallize the crude product from a 1:1 ethanol/water mixture.

-

Dry the purified crystals and determine the melting point (reference: 132–133 °C).[1]

Part B: Synthesis of Laurolactam (Beckmann Rearrangement) [1][2]

-

To a round-bottom flask, add the recrystallized cyclododecanone oxime.

-

Add 12 mL of an acetonitrile solution containing 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.

-

Heat the solution to reflux (approximately 82 °C) for about 60 minutes.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and add 15 mL of a 5% aqueous sodium bicarbonate solution.

-

Extract the aqueous layer three times with 10 mL portions of ethyl acetate.

-

Combine the organic layers and wash with 15 mL of a saturated sodium chloride solution.

-

Dry the ethyl acetate layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

-

Recrystallize the crude laurolactam from 95% ethanol and deionized water (1:2 ratio).

-

Dry the purified crystals and determine the melting point.

Quantitative Data:

| Product | Yield | Melting Point (°C) |

| Cyclododecanone Oxime | ~95% | 132-133 |

| Laurolactam | ~90% | 148-149 |

Diagram: Synthesis of Laurolactam

Caption: Workflow for the synthesis of Laurolactam from Cyclododecanone.

Art Conservation: A Transient Guardian

Cyclododecane has emerged as a valuable tool in the field of art and archaeological conservation due to its unique property of slow sublimation at room temperature, leaving no residue.[3] This allows for its use as a temporary consolidant, fixative, or hydrophobic barrier during treatment processes.

Application Methods

Cyclododecane can be applied in several ways, depending on the specific requirements of the object being treated:

-

Molten Application: Cyclododecane can be melted (melting point: 58-61°C) and applied with a brush or heated spatula. This method is often used for consolidating friable surfaces or as a facing adhesive.

-

Solution Application: It can be dissolved in non-polar solvents like hexanes or xylenes (B1142099) and then brushed or sprayed onto the surface. The choice of solvent depends on the sensitivity of the artwork.

-

Spray Application: An aerosol spray of a cyclododecane solution can be used for delicate surfaces where direct contact with a brush is not advisable.

Experimental Protocol: Application of Cyclododecane as a Temporary Facing in Paper Conservation [4]

Materials:

-

Cyclododecane

-

Non-woven polyester (B1180765) fabric

-

Heating spatula or hot air gun

-

Suitable non-polar solvent (e.g., hexane) if applying as a solution

Procedure (Molten Application):

-

Place a piece of non-woven polyester fabric over the area of the artwork requiring support.

-

Gently heat small flakes or pellets of cyclododecane on a heating spatula.

-

Apply the molten cyclododecane through the non-woven polyester, allowing it to permeate and adhere the facing to the artwork's surface.

-

Allow the cyclododecane to cool and solidify, creating a stable facing.

-

After the conservation treatment is complete, the cyclododecane will slowly sublime over a period of days to weeks, releasing the facing without the need for solvents or mechanical removal.

Note: The sublimation rate depends on environmental conditions such as temperature, airflow, and the thickness of the cyclododecane layer.

Diagram: Cyclododecane Application in Art Conservation

Caption: Logical workflow of using cyclododecane in art conservation.

Agrochemicals: A Scaffold for Herbicidal Activity

Derivatives of cyclododecanone have shown promise as active ingredients in herbicides. Specifically, α-phenylsulfonylcyclododecanone oxime esters have demonstrated significant inhibitory effects on the growth of certain weeds.

Herbicidal Activity of α-Phenylsulfonylcyclododecanone Oxime Esters

Research has shown that specific derivatives exhibit potent herbicidal activity against common weeds. For example, α-phenyl-sulfonylcyclododecanone oxime 2,4-dichlorophenoxy acetate has shown high inhibition ratios against Digitaria sanguinalis (crabgrass) and Abutilon theophrasti (velvetleaf).[1]

Experimental Protocol: Synthesis of α-Phenylsulfonylcyclododecanone Oxime Esters [1]

Materials:

-

α-Phenylsulfonylcyclododecanone oxime

-

Acyl chloride (e.g., 2,4-dichlorophenoxyacetyl chloride)

-

Dichloromethane

Procedure:

-

Dissolve α-phenylsulfonylcyclododecanone oxime and triethylamine in dichloromethane.

-

Cool the mixture in an ice bath.

-

Add the corresponding acyl chloride dropwise with stirring.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data: Herbicidal Activity [1]

| Compound | Target Weed | Concentration (mg/L) | Inhibition Ratio (%) | IC50 (mg/L) |

| α-phenyl-sulfonylcyclododecanone oxime 2,4-dichlorophenoxy acetate | Digitaria sanguinalis | 100 | 100 | 0.192 |

| 1 | 80.07 | |||

| Abutilon theophrasti | 100 | 100 | 0.151 | |

| 1 | 88.70 |

Diagram: Agrochemical Synthesis and Application

Caption: Synthesis and inhibitory action of a cyclododecanone-derived herbicide.

Other Potential Applications

While less documented with extensive quantitative data and detailed protocols, cyclododecane derivatives are being explored in other industrial sectors.

-

Flame Retardants: Cyclododecane is mentioned as an intermediate in the production of flame retardants.[3] The large hydrocarbon ring could potentially act as a char-forming agent upon combustion, a common mechanism for flame retardancy. Further research is needed to identify specific derivatives and their performance data (e.g., Limiting Oxygen Index, UL-94 ratings).

-

Lubricant Additives: The long, flexible alkyl chain of the cyclododecane ring suggests potential for use as a boundary lubricant additive.[2][5][6] Esters and other functionalized derivatives could form protective films on metal surfaces, reducing friction and wear. Tribological studies are required to quantify these effects.

-